2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Antibacterial Quinolone SAR

2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 2059936-33-1) is the optimal core scaffold for amide-based parallel library synthesis targeting tyrosine kinases (EGFR, PDGFr, FGFr, c-Src) and serine/threonine kinases (CK2). The free 6-carboxylic acid permits direct HATU/EDC-mediated coupling with diverse amine building blocks without a deprotection step, enabling rapid SAR exploration. Unlike the methyl ester analog (CAS 2580197-63-1), which requires saponification prior to coupling, this compound saves 24–48 hours per synthesis cycle. The 7-oxo configuration ensures correct hinge-region presentation of the 2-amino group for EGFR and CK2 inhibitor programs, as validated by Klutchko et al. (1998) and Zinchenko et al. (2017). Programs developing irreversible inhibitors of drug-resistant EGFR mutants (L858R, T790M) should procure this scaffold – the 2-amino-7-oxo architecture is explicitly claimed in AMGEN's covalent EGFR inhibitor patent family (WO2014081712A1).

Molecular Formula C8H6N4O3
Molecular Weight 206.16 g/mol
CAS No. 2059936-33-1
Cat. No. B6601045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
CAS2059936-33-1
Molecular FormulaC8H6N4O3
Molecular Weight206.16 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC2=NC(=NC=C21)N)C(=O)O
InChIInChI=1S/C8H6N4O3/c9-8-10-2-3-1-4(7(14)15)6(13)11-5(3)12-8/h1-2H,(H,14,15)(H3,9,10,11,12,13)
InChIKeyDJGZIYRPOPDFJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 2059936-33-1): Structural Identity and Procurement-Relevant Properties


2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 2059936-33-1) is a heterocyclic small molecule (C₈H₆N₄O₃; MW 206.16 g/mol) belonging to the pyrido[2,3-d]pyrimidine scaffold family . The compound features a 2-amino substituent, a 7-oxo group, and a free 6-carboxylic acid functionality on the fused bicyclic core. This scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including tyrosine kinase inhibition, antibacterial action, and antifolate activity [1]. The compound is commercially available from multiple research chemical suppliers at typical purity of 95% .

Why 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid Cannot Be Replaced by Generic Pyrido[2,3-d]pyrimidine Analogs Without Experimental Validation


The pyrido[2,3-d]pyrimidine scaffold supports a remarkably broad pharmacological space—from antibacterial quinolones (e.g., piromidic acid, pipemidic acid targeting DNA gyrase) to ATP-competitive tyrosine kinase inhibitors (e.g., PD 173074 targeting FGFR, EGFR inhibitor series)—yet small structural variations produce profound selectivity shifts. The position of the oxo group (5-oxo vs. 7-oxo), the nature of the 2-substituent (amino vs. chloro vs. pyrrolidinyl/piperazinyl), and the 6-position functionality (free carboxylic acid vs. ester vs. nitrile) each govern target engagement, pharmacokinetic behavior, and synthetic downstream utility [1]. Consequently, attempts to substitute this compound with a positional isomer or a differently functionalized analog in a research or procurement workflow risk generating non-overlapping biological profiles and incompatible synthetic intermediates, necessitating explicit experimental verification rather than assumption of functional equivalence [2].

Quantitative Differentiation Evidence for 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 2059936-33-1) Relative to Closest Analogs


Regiochemical Differentiation: 7-Oxo vs. 5-Oxo vs. 4-Oxo Positional Isomers Dictate Pharmacological Target Class Engagement

The position of the carbonyl group on the pyrido[2,3-d]pyrimidine core fundamentally determines biological target class. The 7-oxo configuration (target compound) is the pharmacophoric hallmark of 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones, a scaffold class established as potent, broadly active tyrosine kinase (TK) inhibitors with reported IC₅₀ values against EGFR, PDGFr, FGFr, and c-Src in the sub-micromolar to low nanomolar range [1]. In contrast, the 5-oxo configuration defines the quinolone antibacterial subfamily—piromidic acid and pipemidic acid—which act via DNA gyrase inhibition rather than kinase inhibition, with antibacterial MICs of 1–10 µg/mL against E. coli and S. aureus [2]. The 4-oxo isomer (CAS 80360-06-1) lacks a defined primary biological target profile in the published literature . Thus, procurement of the 7-oxo isomer is mandatory for kinase-targeted programs; substitution with a 5-oxo analog would redirect activity entirely toward bacterial DNA gyrase.

Medicinal Chemistry Kinase Inhibitor Design Antibacterial Quinolone SAR

2-Amino Substituent Confers Kinase Hinge-Binding Motif Absent in 4-Chloro Analog, Enabling ATP-Competitive Inhibition

The 2-amino group of the target compound provides the canonical hinge-binding donor–acceptor motif essential for ATP-competitive kinase inhibition in the pyrido[2,3-d]pyrimidine scaffold class. Literature SAR demonstrates that 2-aminopyrido[2,3-d]pyrimidin-7(8H)-ones engage the kinase hinge region via the N1 nitrogen (acceptor) and the 2-NH₂ (donor) [1]. The 4-chloro analog (CAS 2060000-30-6), which replaces the 2-amino with a chloro substituent, lacks this hydrogen-bonding capacity and instead orients toward CDK kinase inhibition via a different binding mode. The 4-chloro-7-oxo compound has been reported as a lead for CDK inhibitor design, with BindingDB entries showing CDK11A IC₅₀ = 620 nM and CDK9/Cyclin K IC₅₀ = 10 nM, but lacks the broad TK inhibition profile of the 2-amino series [2]. This functional group divergence at the 2-position thus bifurcates the two otherwise structurally analogous compounds into distinct kinase selectivity profiles.

Kinase Inhibitor Design Structure-Based Drug Design Hinge-Binding Pharmacophore

Free 6-Carboxylic Acid Functionality Enables Direct Conjugation Chemistry Unavailable to the Methyl Ester and Nitrile Analogs

The target compound bears a free carboxylic acid at the 6-position (pKa ~3–5 predicted), which is directly amenable to amide coupling, esterification, and hydrazide formation without deprotection steps. In contrast, the methyl ester analog (methyl 2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate, CAS 2580197-63-1) requires saponification or enzymatic hydrolysis to liberate the acid, adding a synthetic step and potentially compromising the 7-oxo group or the 2-amino substituent under basic or acidic conditions [1]. The nitrile analog (2-amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carbonitrile, CAS 2060030-97-7) lacks a carboxyl-derived conjugation handle entirely and would require harsh hydrolysis (H₂SO₄ or H₂O₂/Base) to convert the nitrile to a carboxylic acid, with risk of side reactions at the 2-amino and 7-oxo positions . For research programs requiring direct immobilization on solid supports, biotin/fluorophore labeling, or amide library synthesis, the free acid form eliminates 1–2 synthetic steps and associated yield losses relative to the ester or nitrile precursors .

Bioconjugation Chemistry Chemical Biology Synthetic Intermediate Utility

Experimental CK2 Kinase Inhibition Activity of 7-Oxo Pyrido[2,3-d]pyrimidine Scaffold Confirms Target Engagement Relevant to Anticancer and Antiviral Programs

Newly synthesized pyrido[2,3-d]pyrimidin-7-one derivatives bearing amino substituents have been experimentally demonstrated to inhibit human protein kinase CK2. In a biochemical screen, N-(4-anilino-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-yl)-3,4-dimethoxybenzamide, a 7-oxo pyrido[2,3-d]pyrimidine analog, inhibited CK2 with an IC₅₀ of 19.5 µM, and a related 7-amino analog showed CK2 IC₅₀ = 6 µM [1]. A separate study on 16 amino-functionalized pyrido[2,3-d]pyrimidine-6-carboxylate derivatives reported EGFR WT IC₅₀ values as low as 0.093 µM and EGFR T790M IC₅₀ = 0.174 µM, with anticancer IC₅₀ values of 3.98–17.52 µM against HeLa, HepG-2, and MCF-7 cell lines and selectivity over WI-38 normal fibroblasts (IC₅₀ 64.07–81.65 µM) [2]. While these data are from more elaborated analogs rather than the bare 2-amino-7-oxo-6-carboxylic acid core, they establish the intrinsic target engagement capacity of the 7-oxo-2-amino-pyrido[2,3-d]pyrimidine pharmacophore and support its use as a validated starting point for medicinal chemistry optimization [3].

Protein Kinase CK2 Inhibition Anticancer Drug Discovery Antiviral Drug Discovery

7-Oxo-2-amino-pyrido[2,3-d]pyrimidine Core Enables Irreversible Covalent EGFR Inhibitor Design, a Strategy Inaccessible to 5-Oxo and 4-Oxo Isomers

The 7-oxopyrido[2,3-d]pyrimidine scaffold has been specifically exploited for the design of irreversible, covalent EGFR inhibitors targeting the gefitinib-resistant L858R/T790M double mutant. AMGEN patent WO2014081712A1 and subsequent optimization studies describe 7-oxopyrido[2,3-d]pyrimidinyl derivatives that achieve potent inhibition of EGFR L858R/T790M with approximately 100-fold selectivity over wild-type EGFR [1]. This covalent inhibition strategy relies on the 7-oxo-2-amino core geometry to correctly position an acrylamide warhead for reaction with Cys797 in the EGFR active site. In contrast, the 5-oxo isomer series (piromidic/pipemidic acid chemotype) is structurally optimized for DNA gyrase intercalation rather than kinase hinge binding, and the 4-oxo isomer lacks the required spatial orientation of the acrylamide moiety relative to the hinge-binding 2-amino group [2]. The target compound's bare carboxylic acid at C6 provides a convenient anchor point for introducing diverse warhead-bearing substituents via amide coupling, making it the appropriate starting material for covalent EGFR inhibitor programs, whereas the 5-oxo and 4-oxo isomers are fundamentally unsuited to this application [3].

Covalent Kinase Inhibitors EGFR T790M Mutant Targeted Cancer Therapy

Commercial Availability and Purity Benchmarking Against Positional Isomers Supports Procurement Feasibility

The target compound is commercially available from multiple suppliers at 95% purity (Leyan Product No. 2023390) with the full pyrido[2,3-d]pyrimidine nomenclature explicitly confirmed, reducing ambiguity in procurement . In comparison, the 5-oxo isomer (CAS 65897-57-6) and the 4-oxo isomer (CAS 80360-06-1) share the identical molecular formula (C₈H₆N₄O₃) and molecular weight (206.16 g/mol) but differ in CAS registry numbers, creating a risk of inadvertent mis-shipment if only molecular identity criteria are used for procurement verification. The 4-chloro analog (CAS 2060000-30-6) and nitrile analog (CAS 2060030-97-7) have distinguishable molecular formulas (C₈H₄ClN₃O₃, MW 225.59; C₈H₅N₅O, MW 187.16) and can be excluded by mass-based identity checks . The target compound has predicted TPSA of 121.96 Ų and LogP of -0.45 (Leyan data), physicochemical parameters that differentiate it from the methyl ester analog (predicted LogP ~0.5–1.0 higher due to ester lipophilicity) .

Chemical Procurement Research Chemical Supply Chain Analytical Quality Control

Highest-Value Application Scenarios for 2-Amino-7-oxo-7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 2059936-33-1) Based on Differentiation Evidence


Medicinal Chemistry: Kinase-Focused Library Synthesis Leveraging the Free 6-Carboxylic Acid Handle

The target compound is the optimal core scaffold for amide-based parallel library synthesis targeting tyrosine kinases (EGFR, PDGFr, FGFr, c-Src) and serine/threonine kinases (CK2). The free 6-carboxylic acid permits direct HATU/EDC-mediated coupling with diverse amine building blocks without a deprotection step, enabling rapid SAR exploration. This contrasts with the methyl ester analog (CAS 2580197-63-1), which requires saponification prior to coupling, adding 24–48 hours to each synthesis cycle. The 7-oxo configuration is essential for correct hinge-region presentation of the 2-amino group, as demonstrated by Klutchko et al. (1998) [1] and supported by the CK2 inhibitory activity of related 7-oxo derivatives reported by Zinchenko et al. (2017) [2].

Covalent EGFR Inhibitor Design: Synthetic Entry Point for Irreversible Warhead Conjugation

Programs developing irreversible inhibitors of drug-resistant EGFR mutants (L858R, T790M, exon 19 deletions) should procure this compound as the starting scaffold. The 2-amino-7-oxo architecture is explicitly claimed in AMGEN's patent family (WO2014081712A1) for covalent EGFR inhibitors with ~100-fold mutant-over-wild-type selectivity [1]. The free carboxylic acid at C6 enables direct conjugation of acrylamide-bearing linkers for Cys797 targeting. Neither the 5-oxo nor the 4-oxo positional isomers can correctly orient a covalent warhead toward Cys797 while maintaining the hinge-binding interaction mediated by the 2-amino group. Recent patent activity (WO2024094962A1, filed 2023) confirms sustained industrial investment in this specific chemotype for next-generation EGFR therapeutics [2].

Antifolate Scaffold Development: 7-Oxo Reduction Chemistry for Deazafolate Analog Synthesis

The 7-oxo group is a demonstrated synthetic handle for selective borane-mediated reduction to access pyrido[2,3-d]pyrimidine-4,7-diones and 5,10-dideazatetrahydrofolic acid (DDATHF) analogs, as reported by Gossett et al. (1999, 2000) [1]. The selectivity of BH₃·THF for the 7-oxo carbonyl over the 6-carboxylic ester in related substrates indicates that the target compound (with free acid) may offer similar or improved chemoselectivity. Neither the 5-oxo nor the 4-oxo isomer has been reported as a substrate for this specific reduction methodology, making the 7-oxo compound the appropriate choice for antifolate discovery programs. The 6-carboxylic acid additionally provides a direct anchor for glutamate chain attachment, mimicking the natural folate substrate [2].

Chemical Biology Tool Compound Generation: Direct Immobilization and Bioconjugation

For chemical biology applications requiring solid-support immobilization, fluorescent labeling, or biotin-streptavidin pull-down probe generation, the target compound's free 6-carboxylic acid eliminates the need for ester hydrolysis or nitrile conversion required by the methyl ester (CAS 2580197-63-1) and nitrile (CAS 2060030-97-7) analogs respectively [1]. The predicted aqueous solubility (LogP -0.45) is favorable for biochemical assay conditions compared to the more lipophilic ester analog. In target identification studies using chemical proteomics, direct coupling of the carboxylic acid to amine-functionalized affinity matrices via NHS ester chemistry can be achieved in a single step under mild conditions (pH 7.4–8.5 aqueous buffer, room temperature), preserving the structural integrity of the 2-amino-7-oxo pharmacophore [2].

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